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Introduction

"Augustine" refers to a class of novel, selective Histone Deacetylase 6 (HDACBG) inhibitors
developed by Augustine Therapeutics.[1][2][3][4] The lead candidate, AGT-100216, is a
peripherally-restricted, orally bioavailable small molecule currently in Phase | clinical trials for
the treatment of Charcot-Marie-Tooth (CMT) disease.[5][6][7][8] This document provides a
detailed overview of the therapeutic potential of Augustine compounds, their mechanism of
action, and protocols for preclinical evaluation.

Therapeutic Rationale

CMT is a group of inherited peripheral neuropathies characterized by the progressive
degeneration of motor and sensory nerve axons.[9][10] A key pathological feature in several
forms of CMT is the disruption of axonal transport, the process responsible for moving essential
organelles, such as mitochondria, along the microtubules within neurons. This disruption is
often linked to the decreased acetylation of a-tubulin, a primary component of microtubules.

HDACSG is a cytoplasmic enzyme that removes acetyl groups from a-tubulin.[11][12] Increased
HDACSG6 activity, as implicated in some forms of CMT, leads to hypoacetylation of a-tubulin,
which in turn impairs axonal transport and contributes to neuronal dysfunction.[10][11]
Augustine's selective HDACS inhibitors are designed to counteract this by preventing the
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deacetylation of a-tubulin, thereby restoring microtubule stability and proper axonal transport.

[3]14]

Mechanism of Action

The primary mechanism of action for Augustine's therapeutic agents is the selective inhibition
of the deacetylase activity of HDACG. This leads to an increase in the acetylation of its
substrate, a-tubulin, at the lysine 40 residue.[12] Acetylated a-tubulin enhances the binding of
motor proteins like kinesin-1 and dynein to microtubules, which facilitates the efficient transport
of vital cargo, including mitochondria, along the axon.[12] By restoring this crucial cellular
process, Augustine's HDACSG inhibitors aim to alleviate the pathological phenotypes associated
with CMT and other neurodegenerative diseases.

Signaling Pathway Diagram

Click to download full resolution via product page
Caption: Proposed mechanism of action of Augustine HDACSG inhibitors in CMT.

Preclinical Data Summary

While specific quantitative data for AGT-100216 is proprietary, the following tables represent
typical data that would be generated during the preclinical evaluation of a selective HDAC6
inhibitor.

Table 1: In Vitro Activity
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Selectivity vs.

Compound Target IC50 (nM)
other HDACs
AGT-100216 >1000-fold vs.
) HDACG6 1-10
(Ilustrative) HDAC1, 2, 3
>200-fold vs. HDAC1,
Control Compound A HDAC6 50 » 3
<10-fold vs. other
Control Compound B Pan-HDAC 25

HDACs

Table 2: Preclinical Efficacy in CMT Mouse Model
(llustrative)

Acetylated a-

Motor Function Nerve Conduction )
Treatment Group . Tubulin Levels

Improvement (%) Velocity (mls)

(fold change)

Vehicle Control 0 25+3 1.0
AGT-100216 (Low

205 30+4 25+05
Dose)
AGT-100216 (High

45+ 8 385 4.0+0.8

Dose)

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of
Augustine compounds.

Protocol 1: HDAC6 Enzymatic Assay

Objective: To determine the in vitro potency (IC50) of test compounds against human
recombinant HDACG.

Materials:
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Recombinant human HDAC6 enzyme
Fluorogenic HDACG substrate (e.g., Boc-Lys(Ac)-AMC)
Assay buffer (e.g., 50 mM Tris-HCI, pH 8.0, 137 mM NacCl, 2.7 mM KCI, 1 mM MgCiI2)

Developer solution (with Trichostatin A to stop the reaction and a protease to cleave the
deacetylated product)

Test compounds (dissolved in DMSO)
384-well black plates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compounds in DMSO.
Add 5 pL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

Add 10 pL of HDAC6 enzyme solution to each well and incubate for 15 minutes at room
temperature.

Initiate the reaction by adding 10 pL of the fluorogenic substrate.
Incubate the plate at 37°C for 60 minutes.

Stop the reaction by adding 25 uL of developer solution.
Incubate for an additional 15 minutes at room temperature.

Measure the fluorescence at an excitation wavelength of 355 nm and an emission
wavelength of 460 nm.

Calculate the percent inhibition for each compound concentration and determine the 1C50
value using non-linear regression analysis.
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Experimental Workflow: In Vitro HDACG6 Inhibition Assay
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Caption: Workflow for determining the in vitro IC50 of HDACG inhibitors.

Protocol 2: Western Blot for Acetylated a-Tubulin

Objective: To assess the target engagement of test compounds by measuring the levels of
acetylated a-tubulin in cultured cells or tissue samples.

Materials:

e Primary neuronal cultures or tissue lysates from treated animals
 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

o SDS-PAGE gels

» Transfer buffer

» PVDF membrane

 Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-acetylated a-tubulin, anti-total a-tubulin (loading control)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

» Treat primary neuronal cultures with test compounds for a specified time (e.g., 24 hours). For
animal studies, collect relevant tissues (e.g., sciatic nerve) after the treatment period.

e Lyse cells or homogenize tissues in lysis buffer.

o Determine protein concentration using a BCA assay.
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o Denature protein lysates by boiling in Laemmli buffer.

e Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.
e Incubate the membrane with primary antibodies overnight at 4°C.

e Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1
hour at room temperature.

e Wash the membrane again and apply the chemiluminescent substrate.
e Acquire images using a suitable imaging system.

e Quantify band intensities and normalize the level of acetylated a-tubulin to total a-tubulin.

Protocol 3: Axonal Transport Assay in Primary Neurons

Objective: To evaluate the effect of test compounds on the axonal transport of mitochondria in
primary neurons.

Materials:

Primary dorsal root ganglion (DRG) neuron cultures

MitoTracker Red CMXRos

Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Image analysis software

Procedure:

e Culture DRG neurons on glass-bottom dishes.

e Treat neurons with test compounds or vehicle for 24 hours.

o Label mitochondria by incubating the cells with MitoTracker Red CMXRos for 30 minutes.
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e Wash the cells with fresh culture medium.
e Mount the dish on the live-cell imaging microscope.

e Acquire time-lapse images of mitochondrial movement in axons (e.g., one frame every 2
seconds for 5 minutes).

o Generate kymographs from the time-lapse videos.

o Analyze the kymographs to quantify the number, velocity, and directionality of moving
mitochondria.
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Caption: Logical progression of preclinical assays for Augustine compounds.

Conclusion
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The selective inhibition of HDACG6 by Augustine's therapeutic agents, such as AGT-100216,
represents a promising strategy for the treatment of Charcot-Marie-Tooth disease and
potentially other neurodegenerative disorders. The provided protocols outline key experiments
for the preclinical evaluation of these compounds, focusing on their mechanism of action and
therapeutic potential. Further research and clinical development will be crucial in determining
the ultimate efficacy and safety of this novel class of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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